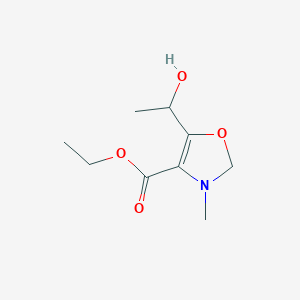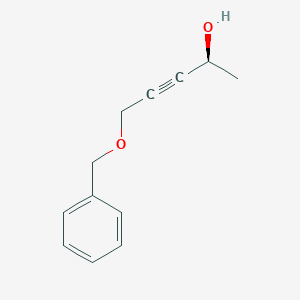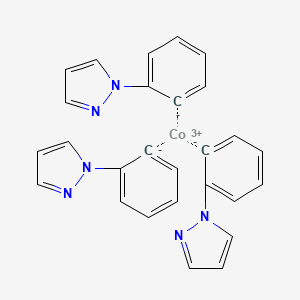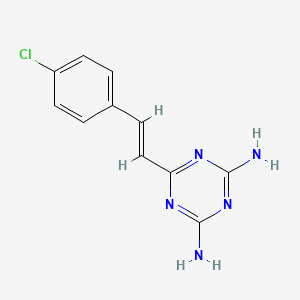
1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carbohydrazide is a heterocyclic compound that belongs to the class of quinolines This compound is characterized by its unique structure, which includes a quinoline core with an ethyl group at the first position, an oxo group at the second position, and a carbohydrazide group at the third position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carbohydrazide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl anthranilate with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and the use of eco-friendly catalysts, can make the process more sustainable.
化学反应分析
Types of Reactions: 1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The presence of reactive functional groups allows for substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols.
Major Products Formed: The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different functional groups and properties.
科学研究应用
1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carbohydrazide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound’s derivatives are being explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, leading to changes in cellular processes. The presence of the oxo and carbohydrazide groups allows for the formation of hydrogen bonds and other interactions with biological molecules, which can modulate their activity.
相似化合物的比较
- 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
- 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides
- Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate
Comparison: 1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carbohydrazide is unique due to the presence of the ethyl group at the first position and the carbohydrazide group at the third position. These functional groups impart distinct chemical reactivity and potential applications compared to similar compounds. For example, the presence of the carbohydrazide group allows for the formation of hydrazone derivatives, which can have unique biological activities.
属性
分子式 |
C12H15N3O2 |
|---|---|
分子量 |
233.27 g/mol |
IUPAC 名称 |
1-ethyl-2-oxo-3,4-dihydroquinoline-3-carbohydrazide |
InChI |
InChI=1S/C12H15N3O2/c1-2-15-10-6-4-3-5-8(10)7-9(12(15)17)11(16)14-13/h3-6,9H,2,7,13H2,1H3,(H,14,16) |
InChI 键 |
BZAPVFCDBLEPIY-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=CC=CC=C2CC(C1=O)C(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![7-Fluoro-3-hydroxybenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B11768162.png)



![8-Bromonaphtho[2,1-b]benzofuran](/img/structure/B11768176.png)
![N-(2-chlorophenyl)-2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11768178.png)
![2-Fluoro-7-azabicyclo[2.2.1]heptane](/img/structure/B11768184.png)
![2-(4-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B11768191.png)



